N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360244
InChI: InChI=1S/C25H30N2O3S/c1-26(2)21-12-10-19(11-13-21)17-27(18-22-9-6-14-29-22)25(28)23-24(31-16-15-30-23)20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-18H2,1-2H3
SMILES:
Molecular Formula: C25H30N2O3S
Molecular Weight: 438.6 g/mol

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16360244

Molecular Formula: C25H30N2O3S

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide -

Specification

Molecular Formula C25H30N2O3S
Molecular Weight 438.6 g/mol
IUPAC Name N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C25H30N2O3S/c1-26(2)21-12-10-19(11-13-21)17-27(18-22-9-6-14-29-22)25(28)23-24(31-16-15-30-23)20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-18H2,1-2H3
Standard InChI Key TYRIYABKLQBPBX-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Introduction

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound featuring a unique combination of structural components. It includes a benzyl group, a phenyl group, and a tetrahydrofuran ring, which contribute to its chemical reactivity and potential biological activity. This compound belongs to the class of carboxamides and oxathiines, known for their diverse biological activities.

Synthesis

The synthesis of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple organic reactions, including amide formation and cyclization processes. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.

Biological Activity

Preliminary studies suggest that this compound may exhibit diverse biological activities due to its ability to interact with specific biological targets. It may act as an inhibitor or modulator in biochemical pathways, potentially affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is distinct from other compounds due to its unique combination of functional groups. This structural diversity may contribute to its distinct biological activities compared to similar compounds like N-[4-(dimethylamino)benzyl]-4-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide.

Future Directions

Further research is needed to fully elucidate the mechanisms of action and potential therapeutic effects of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide. Studies focusing on its interaction with biological targets and its effects on signaling pathways could provide valuable insights into its potential applications in medicine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator